molecular formula C12H16Br2O2 B14287113 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol CAS No. 137958-81-7

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol

Katalognummer: B14287113
CAS-Nummer: 137958-81-7
Molekulargewicht: 352.06 g/mol
InChI-Schlüssel: SDKIROAMYSKUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol is an organic compound characterized by the presence of bromomethyl groups and a phenolic structure

Vorbereitungsmethoden

The synthesis of 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol typically involves the bromination of a precursor compound. One common method involves the bromination of 3-methyl-4-[(propan-2-yl)oxy]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding methyl derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol include:

Eigenschaften

CAS-Nummer

137958-81-7

Molekularformel

C12H16Br2O2

Molekulargewicht

352.06 g/mol

IUPAC-Name

2,6-bis(bromomethyl)-3-methyl-4-propan-2-yloxyphenol

InChI

InChI=1S/C12H16Br2O2/c1-7(2)16-11-4-9(5-13)12(15)10(6-14)8(11)3/h4,7,15H,5-6H2,1-3H3

InChI-Schlüssel

SDKIROAMYSKUMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=C1CBr)O)CBr)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.